Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a pyridine ring, and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-amino-3-pyridine, is reacted with an appropriate reagent to introduce the amino group at the desired position.
Carbamate Formation: The intermediate is then reacted with a carbamoyl chloride derivative to form the carbamic acid moiety.
Esterification: Finally, the carbamic acid derivative is esterified with benzyl alcohol to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]-1,1-bis[[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]methyl]ethyl]-, phenylmethyl ester
Uniqueness
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester is unique due to its specific structure, which includes a pyridine ring and a phenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester, is a complex organic compound belonging to the class of carbamates. Its structure includes a carbamic acid moiety linked to a phenylmethyl ester group and features a pyridinyl substituent. This unique combination suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry.
Carbamic acid derivatives are known to interact with biological targets through various mechanisms. The presence of the pyridine and carbamate functional groups suggests that this compound may act as a reversible inhibitor of acetylcholinesterase (AChE). This interaction leads to the formation of a stable carbamoylated intermediate with AChE, resulting in prolonged cholinergic activity throughout the body . Such mechanisms are crucial for developing drugs targeting neurodegenerative diseases, such as Alzheimer's.
Biological Activities
Research indicates that compounds containing carbamate structures often exhibit diverse biological activities, including:
- Antimicrobial : Similar compounds have shown effectiveness against various bacterial strains.
- Antitumor : Some derivatives exhibit significant cytotoxicity against cancer cell lines.
- Anti-inflammatory : Potential applications in reducing inflammation have been noted.
Comparative Biological Activity Table
Compound Name | Key Features | Biological Activity |
---|---|---|
Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester | Contains dichlorophenyl and butyl groups | Antimicrobial |
Carbamic acid, dimethyl-, 1-(dimethyl-amino)carbonyl]-5-methyl-1H-pyrazol-3-yl ester | Pyrazole derivative | Enzyme inhibition |
Carbamic acid, methyl-, 3-methylphenyl ester | Simple methyl ester | Potential anti-inflammatory |
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study demonstrated that similar carbamate compounds effectively inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is essential for enhancing cholinergic transmission in neurodegenerative conditions .
- Antitumor Activity : Research on related compounds indicated that they possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions on the pyridine ring exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Anti-inflammatory Effects : In vitro studies have shown that certain carbamate derivatives can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
benzyl N-[2-[(2-aminopyridin-3-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C15H16N4O3/c16-14-12(7-4-8-17-14)19-13(20)9-18-15(21)22-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,16,17)(H,18,21)(H,19,20) |
InChI Key |
YQZAWQRJSICPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(N=CC=C2)N |
Origin of Product |
United States |
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